28-Cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione, commonly known as TMC647055 (CAS Number: 1204416-97-6), is a complex organic compound with significant implications in antiviral research, particularly against the hepatitis C virus (HCV). The compound is characterized by its intricate molecular structure and diverse functional groups that contribute to its biological activity.
TMC647055 has been primarily studied for its antiviral properties and is classified as a non-nucleoside inhibitor of the HCV NS5B polymerase. This compound was developed as part of ongoing research into effective treatments for HCV and has shown promising results in preclinical and clinical studies.
TMC647055 falls under the category of small molecular drugs and has been classified specifically for its application in antiviral therapy targeting hepatitis C. Its molecular formula is C32H38N4O6S, with a molecular weight of approximately 606.73 g/mol.
The synthesis of TMC647055 involves multiple steps that typically include:
The synthesis may utilize various organic reactions including nucleophilic substitutions and cycloadditions to achieve the final structure. The specific reaction conditions (temperature, solvent choice) are critical for optimizing yield and purity.
The molecular structure of TMC647055 features a highly complex arrangement with multiple rings and functional groups. Key structural elements include:
TMC647055 participates in various chemical reactions primarily due to its functional groups:
The interactions with NS5B polymerase involve non-covalent binding mechanisms such as hydrogen bonding and hydrophobic interactions which are critical for its antiviral activity.
TMC647055 functions by selectively inhibiting the NS5B polymerase enzyme of the hepatitis C virus. This inhibition disrupts viral RNA synthesis, leading to reduced viral load in infected cells.
In vitro studies have demonstrated that TMC647055 exhibits a mean IC50 value of approximately 34 nM against HCV NS5B polymerase, indicating potent antiviral activity.
These properties influence its pharmacokinetics and bioavailability.
TMC647055 is primarily investigated for its potential applications in antiviral therapy against hepatitis C virus infections. Its unique mechanism of action makes it a valuable candidate in developing new treatments for HCV, particularly in cases resistant to existing therapies.
The compound's effectiveness as a selective inhibitor positions it alongside other antiviral agents like Sofosbuvir and Dasabuvir but with distinct binding characteristics that could lead to improved treatment outcomes for patients with hepatitis C virus infections.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: